molecular formula C16H16BrClFN3OS2 B2478581 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1219169-78-4

5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2478581
CAS No.: 1219169-78-4
M. Wt: 464.8
InChI Key: OYEZGWPDHCVKFW-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a brominated thiophene core, a 4-fluorobenzo[d]thiazol-2-yl substituent, and a dimethylaminoethyl side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3OS2.ClH/c1-20(2)8-9-21(15(22)12-6-7-13(17)23-12)16-19-14-10(18)4-3-5-11(14)24-16;/h3-7H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEZGWPDHCVKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure

The compound's structure can be represented as follows:

C15H18BrFN3SO 5 Bromo N 2 dimethylamino ethyl N 4 fluorobenzo d thiazol 2 yl thiophene 2 carboxamide hydrochloride \text{C}_{15}\text{H}_{18}\text{BrF}\text{N}_3\text{S}\text{O}\quad \text{ 5 Bromo N 2 dimethylamino ethyl N 4 fluorobenzo d thiazol 2 yl thiophene 2 carboxamide hydrochloride }

Research indicates that compounds containing a benzothiazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms of action for this specific compound include:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections .

Efficacy in Biological Assays

The biological activity of 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride was assessed through various assays:

  • Antioxidant Activity : The compound demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Potential : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The MTT assay revealed that it reduces cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : The compound showed promise in neuroprotection by reducing oxidative stress markers in neuronal cells, indicating its potential use in neurodegenerative disease management .

Comparative Activity Table

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
AnticancerDose-dependent cytotoxicity in cancer cell lines
NeuroprotectiveReduction in neuronal oxidative stress
AntimicrobialPotential antimicrobial activity

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride:

  • Neurodegenerative Diseases : A study demonstrated that derivatives of benzothiazole could significantly improve cognitive function in animal models of Alzheimer's disease by inhibiting cholinesterase activity and enhancing neurotransmitter levels .
  • Cancer Treatment : Research involving related compounds has shown promising results in inhibiting tumor growth through induction of apoptosis in various cancer models, suggesting that the current compound may share similar pathways .

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride. For instance, derivatives of thiazole and thiophene have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study synthesized various thiazole derivatives and tested their antimicrobial efficacy using the turbidimetric method. The results indicated that several compounds exhibited significant antibacterial activity comparable to standard antibiotics such as norfloxacin and fluconazole .
CompoundActivity Against BacteriaStandard Comparison
Compound AEffectiveNorfloxacin
Compound BModerateFluconazole
Compound CSignificant-

Anticancer Activity

The anticancer potential of compounds related to 5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride has also been evaluated. Studies have focused on their effects on various cancer cell lines, particularly estrogen receptor-positive breast cancer cells.

  • Case Study : Research involving thiazole derivatives demonstrated that certain compounds significantly inhibited the growth of MCF7 breast cancer cells in vitro. The Sulforhodamine B assay revealed that some derivatives had comparable efficacy to established chemotherapeutics like 5-fluorouracil .
CompoundIC50 (µM)Comparison Drug
Compound D155-Fluorouracil
Compound E20Doxorubicin
Compound F10-

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Such studies provide insights into the mechanisms of action and help in optimizing compound structures for enhanced activity.

  • Findings : Docking simulations indicated favorable binding affinities for several derivatives at target sites associated with cancer proliferation and microbial resistance mechanisms. These findings support the potential for further development of these compounds as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The thiophene and benzo[d]thiazole moieties in the target compound are critical for its electronic and steric properties. Comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
5-Bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide HCl Thiophene + Benzo[d]thiazole Br, F, dimethylaminoethyl ~500 (estimated)
5-Bromo-furan-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide Furan + Thiazole Br, methyl-thiazole 299.14 (calc.)
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Thiazole Br, 3-fluorophenyl hydrazone, methylthio 360.26

Key Observations :

  • The dimethylaminoethyl group in the target compound introduces basicity (pKa ~8–9), which may improve membrane permeability compared to neutral analogs like 5-bromo-furan-2-carboxamides .

Comparative Reactivity :

  • Brominated thiophenes (as in the target) exhibit higher stability under basic conditions than brominated furans (), which are prone to ring-opening .
Spectroscopic and Physicochemical Properties

Data from analogs in and provide insights:

Property Target Compound (Inferred) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 4-Bromo-5-(3-fluorophenylhydrazono)thiazole
IR ν(C=O) ~1660–1680 cm⁻¹ Absent (tautomer-dependent) Not reported
1H-NMR (aromatic) δ 7.2–8.1 ppm (fluorobenzo[d]thiazole) δ 7.5–8.3 ppm (sulfonylphenyl) δ 6.8–7.6 ppm (fluorophenyl)
Solubility High in polar solvents (HCl salt) Low in water, moderate in DMSO Low in water

Notes:

  • The absence of ν(S-H) in IR spectra (as seen in ’s tautomers) suggests the target compound adopts a thione tautomeric form .
  • The hydrochloride salt likely improves aqueous solubility compared to neutral brominated thiazoles () .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis typically involves:

  • Bromination and functionalization : Initial steps may involve bromination of precursor molecules (e.g., thiophene derivatives) and methoxylation using reagents like iodomethane and K₂CO₃ .
  • Amide coupling : Reaction of the brominated intermediate with dimethylaminoethylamine under nitrogen, using solvents like dichloromethane (DCM) and catalysts such as pyridine to form the carboxamide .
  • Salt formation : Treatment with HCl to generate the hydrochloride salt, followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic methods confirm the compound’s structure?

  • 1H/13C NMR : Identifies proton environments (e.g., dimethylaminoethyl group at δ ~2.2–2.5 ppm, aromatic protons in fluorobenzo[d]thiazol at δ ~7.0–8.0 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. How are common impurities identified during synthesis?

  • By-products : Incomplete coupling or side reactions (e.g., unreacted brominated intermediates) are detected via TLC or HPLC .
  • Salt stoichiometry : Ion chromatography or elemental analysis ensures correct HCl ratio in the final product .

Advanced Questions

Q. How can reaction conditions optimize yield in the coupling step?

Critical parameters include:

  • Solvent systems : THF/MeOH/H₂O mixtures improve solubility of intermediates, while DCM with pyridine enhances nucleophilic substitution .
  • Temperature : Heating to 80°C accelerates amide formation, but room temperature may reduce side reactions .
  • Catalysts : LiOH or K₂CO₃ facilitates deprotonation, improving reaction efficiency .

Example optimization table:

ConditionYield ImprovementReference
THF/MeOH/H₂O, 80°C75%
DCM/pyridine, RT65%

Q. What structural modifications enhance bioactivity?

  • Fluorobenzo[d]thiazol moiety : The 4-fluoro substitution increases lipophilicity and target binding affinity, as seen in similar thiazole derivatives .
  • Dimethylaminoethyl group : Enhances solubility and pharmacokinetic properties by introducing a tertiary amine, which can protonate under physiological conditions .

Q. How to resolve contradictions in biological activity data between batches?

  • Purity analysis : Use HPLC-MS to confirm batch consistency and identify impurities affecting activity .
  • Bioassay standardization : Normalize assays using positive/negative controls (e.g., DMSO for baseline, known inhibitors for comparison) .

Q. What mechanistic insights explain nucleophilic substitution in synthesis?

  • Amide formation : The brominated thiophene reacts with dimethylaminoethylamine via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, facilitated by polar aprotic solvents like DCM .
  • Role of catalysts : Pyridine neutralizes HCl byproducts, shifting equilibrium toward product formation .

Q. How does the hydrochloride salt impact pharmacokinetics?

  • Solubility : The salt form improves aqueous solubility, enhancing bioavailability .
  • Stability : HCl stabilizes the compound against hydrolysis, as observed in related benzothiazole derivatives .

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